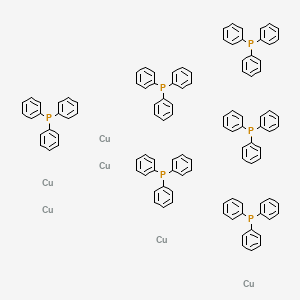
トリメチルシリルメチルイソシアネート
概要
説明
Trimethylsilylmethylisocyanate is an organosilicon compound with the molecular formula C5H11NOSi. It is a versatile reagent used in organic synthesis, particularly in the preparation of various functionalized compounds. The compound is characterized by the presence of a trimethylsilyl group attached to a methyl isocyanate moiety, which imparts unique reactivity and stability.
科学的研究の応用
Trimethylsilylmethylisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to enhance their stability and reactivity.
Medicine: It is used in the development of novel drug candidates and in the synthesis of active pharmaceutical ingredients.
Industry: Trimethylsilylmethylisocyanate is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
Target of Action
Trimethylsilylmethylisocyanate is a versatile reactive organic isocyanate . It primarily targets primary amines, Grignard reagents, and organo-lithiums . These targets play a crucial role in various chemical reactions, serving as nucleophiles that can react with the isocyanate group in Trimethylsilylmethylisocyanate.
Mode of Action
Trimethylsilylmethylisocyanate interacts with its targets through a process known as carbamoylation . In this process, the isocyanate group in Trimethylsilylmethylisocyanate reacts with the nucleophilic amines, Grignard reagents, or organo-lithiums to form carbamoyl derivatives . This interaction results in the formation of new chemical compounds.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of primary amines from grignard reagents or organo-lithiums . This suggests that Trimethylsilylmethylisocyanate may influence pathways involving these compounds.
Pharmacokinetics
It is known that the compound has a boiling point of 90-92°c and a density of 0851 g/mL at 25°C . These properties may influence the compound’s bioavailability and its distribution within a system.
Result of Action
The primary result of Trimethylsilylmethylisocyanate’s action is the formation of carbamoyl derivatives . These derivatives are formed when Trimethylsilylmethylisocyanate reacts with amines, Grignard reagents, or organo-lithiums. The formation of these new compounds can have various molecular and cellular effects, depending on the specific derivatives formed and their subsequent reactions.
Action Environment
The action of Trimethylsilylmethylisocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as suggested by its specific boiling point . Additionally, the presence of other chemicals in the environment, such as other reactants or catalysts, can also influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylsilylmethylisocyanate can be synthesized through several methods. One common approach involves the reaction of trimethylsilylmethyl chloride with potassium cyanate in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds at room temperature and yields trimethylsilylmethylisocyanate as the primary product.
Industrial Production Methods: In an industrial setting, trimethylsilylmethylisocyanate is produced using a continuous flow process. This method involves the reaction of trimethylsilylmethyl chloride with sodium cyanate in a solvent such as acetonitrile. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Trimethylsilylmethylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form silylated derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Tetrahydrofuran, acetonitrile, and dichloromethane.
Catalysts: Lewis acids such as aluminum chloride and boron trifluoride.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Silylated Derivatives: Formed by addition reactions with alkenes and alkynes.
類似化合物との比較
Trimethylsilylisocyanate: Similar in structure but lacks the methyl group attached to the silicon atom.
Trimethylsilylcyanate: Contains a cyanate group instead of an isocyanate group.
Trimethylsilylcarbamate: Formed by the reaction of trimethylsilylmethylisocyanate with alcohols.
Uniqueness: Trimethylsilylmethylisocyanate is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its trimethylsilyl group provides enhanced stability and reactivity compared to other similar compounds, allowing for the efficient formation of various functionalized products.
特性
IUPAC Name |
isocyanatomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXRJCHTPLNKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534830 | |
| Record name | (Isocyanatomethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14283-35-3 | |
| Record name | (Isocyanatomethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14283-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


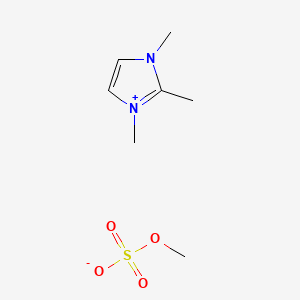
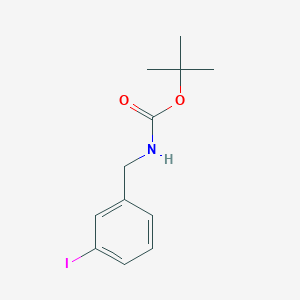

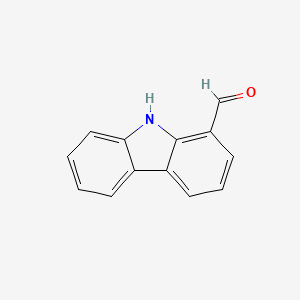

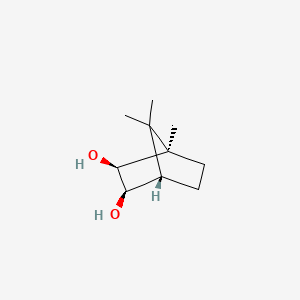
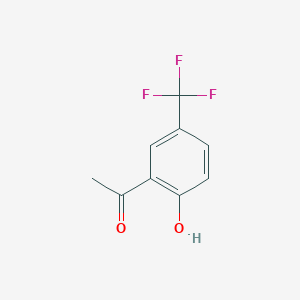
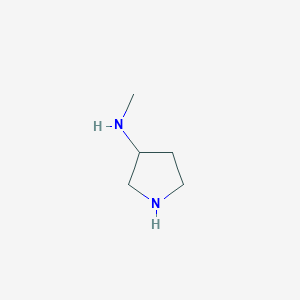
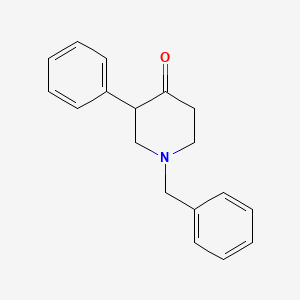

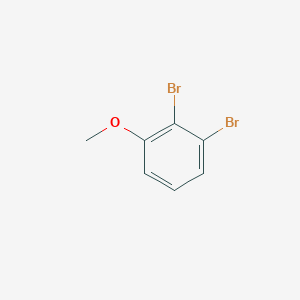
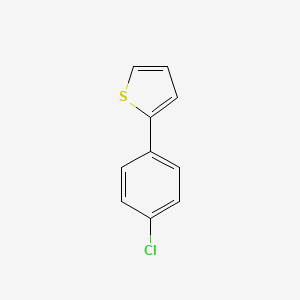
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
